molecular formula C14H19N5O B5723362 9-N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine

9-N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine

Cat. No.: B5723362
M. Wt: 273.33 g/mol
InChI Key: ADNKJIOQXAHLOT-UHFFFAOYSA-N
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Description

9-N-(2-Methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine is a spirocyclic compound featuring a unique triaza (three nitrogen atoms) core within a bicyclic framework.

Properties

IUPAC Name

9-N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-20-11-7-3-2-6-10(11)16-13-17-12(15)18-14(19-13)8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3,(H4,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNKJIOQXAHLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3(CCCC3)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine , also known by its CAS number 353745-24-1, belongs to a class of spiro compounds characterized by their unique structural framework. This article explores its biological activity based on recent research findings, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N5OC_{14}H_{20}N_5O with a molecular weight of approximately 276.35 g/mol. The structure consists of a triazaspiro framework that contributes to its biological properties.

Biological Activity Overview

Recent studies have indicated that compounds similar to This compound exhibit various biological activities including antimicrobial, antitumor, and leishmanicidal effects.

Antimicrobial Activity

Research has shown that derivatives of triazaspiro compounds demonstrate significant antimicrobial properties. For example:

  • Compound 8 , a related compound with a methoxyphenyl group, exhibited an IC50 value against Leishmania mexicana of 0.26 µM for amastigotes and 3.21 µM for promastigotes, indicating potent leishmanicidal activity .

Antitumor Activity

Studies on similar triazaspiro compounds have revealed their potential as antitumor agents. The mechanism often involves the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells:

  • In vitro assays have demonstrated that these compounds can inhibit the growth of various tumor cell lines through mechanisms involving topoisomerase inhibition and apoptosis .

Case Study 1: Leishmanicidal Activity

A notable study evaluated the leishmanicidal effects of a compound structurally related to This compound :

  • The compound induced significant ultrastructural changes in L. mexicana, including membrane blebbing and mitochondrial damage.
  • It was found to reduce parasite load by 71% in vivo compared to control groups .

Case Study 2: Antitumor Efficacy

Another study focused on the antitumor activity of triazaspiro compounds:

  • Compounds were tested against human tumor cell lines such as KB and HepG2/A2.
  • Results indicated that several derivatives exhibited potent cytotoxic effects with selectivity towards cancer cells over normal cells .

Data Tables

Activity IC50 Value (µM) Target Organism/Cell Line
Leishmanicidal0.26 (amastigote)Leishmania mexicana
3.21 (promastigote)Leishmania mexicana
Antitumor (KB Cells)VariesHuman KB Tumor Cells
Antitumor (HepG2)VariesHuman HepG2/A2 Tumor Cells

Comparison with Similar Compounds

Structural Features

The table below compares key structural and functional attributes of the target compound with analogs:

Compound Name Core Structure Substituents Key Functional Groups Biological Activity
9-N-(2-Methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine 6,8,10-Triazaspiro[4.5]decane 2-Methoxyphenyl at N9 Amine, spirocyclic triaza core Antitumor (inferred)
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) 6,9-Diazaspiro[4.5]decane Phenyl at N6 Imide, diketopiperazine Not explicitly reported
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (10a) 1-Oxa-4-azaspiro[4.5]decane Ketone groups at C3 and C8 Lactone, spirocyclic oxaza core Antitumor (IC50: 2–10 μM)
7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione 1-Oxaspiro[4.5]decane tert-Butyl groups at C7 and C9 Macrocyclic lactone Anthelmintic
8-(4-Dimethylaminophenyl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione 7-Oxa-9-azaspiro[4.5]decane 4-Dimethylaminophenyl at C8 Benzothiazole, hydroxyl Synthetic intermediate

Key Observations :

  • Nitrogen vs.
  • Substituent Effects : The 2-methoxyphenyl group likely increases lipophilicity relative to phenyl or tert-butyl substituents, influencing pharmacokinetics .
  • Functional Groups : Imide or lactone moieties in analogs (e.g., 5a, 10a) contribute to rigidity and metabolic stability, whereas the target compound’s amine groups may facilitate solubility and reactivity .

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